molecular formula C15H14N2O2 B14986540 N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide

N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide

Cat. No.: B14986540
M. Wt: 254.28 g/mol
InChI Key: MFUNSTKCWACMDR-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring and an indole ring, both of which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide typically involves the reaction of 5-methyl-1H-indole-2-carboxylic acid with furan-2-ylmethanamine. This reaction is often carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) under mild conditions . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through crystallization or chromatography to obtain the final product with good yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields . This method involves the use of microwave radiation to heat the reaction mixture, significantly reducing reaction times and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide is unique due to its dual presence of furan and indole rings, which confer a combination of chemical reactivity and biological activity. This makes it a versatile compound for various applications, particularly in medicinal chemistry where such structural motifs are valuable for drug development.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide

InChI

InChI=1S/C15H14N2O2/c1-10-4-5-13-11(7-10)8-14(17-13)15(18)16-9-12-3-2-6-19-12/h2-8,17H,9H2,1H3,(H,16,18)

InChI Key

MFUNSTKCWACMDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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